molecular formula C10H10BrClO B3315785 2-Bromo-3-(5-chloro-2-methoxyphenyl)-1-propene CAS No. 951895-05-9

2-Bromo-3-(5-chloro-2-methoxyphenyl)-1-propene

Cat. No.: B3315785
CAS No.: 951895-05-9
M. Wt: 261.54 g/mol
InChI Key: OVLNNACRNDUQCL-UHFFFAOYSA-N
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Description

2-Bromo-3-(5-chloro-2-methoxyphenyl)-1-propene is a halogenated aromatic allyl compound characterized by a propene backbone substituted with bromine at the 2-position and a 5-chloro-2-methoxyphenyl group at the 3-position. This structure combines electron-withdrawing (bromine, chlorine) and electron-donating (methoxy) groups, influencing its electronic properties and reactivity.

Properties

IUPAC Name

2-(2-bromoprop-2-enyl)-4-chloro-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO/c1-7(11)5-8-6-9(12)3-4-10(8)13-2/h3-4,6H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLNNACRNDUQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(5-chloro-2-methoxyphenyl)-1-propene typically involves the bromination of 3-(5-chloro-2-methoxyphenyl)-1-propene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the industrial synthesis more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(5-chloro-2-methoxyphenyl)-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: The double bond in the propene moiety can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Substitution Reactions: Products include 3-(5-chloro-2-methoxyphenyl)-1-propanol, 3-(5-chloro-2-methoxyphenyl)-1-propylamine, etc.

    Oxidation Reactions: Products include epoxides and other oxidized derivatives.

    Reduction Reactions: Products include 2-bromo-3-(5-chloro-2-methoxyphenyl)propane.

Scientific Research Applications

2-Bromo-3-(5-chloro-2-methoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(5-chloro-2-methoxyphenyl)-1-propene depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically involve interactions with specific proteins or enzymes.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and predicted physical properties of 2-Bromo-3-(5-chloro-2-methoxyphenyl)-1-propene and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Predicted Boiling Point (°C) Predicted Density (g/cm³)
This compound C₁₀H₉BrClO ~267.5* 5-Cl, 2-OCH₃ Not reported Not reported
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene C₉H₇BrClF 249.51 3-Cl, 5-F 251 ± 35 1.530 ± 0.06
2-Bromo-3-(4-biphenyl)-1-propene C₁₅H₁₃Br 273.17 4-biphenyl Not reported Not reported
2-Bromo-3-(4-cyano-3-fluorophenyl)-1-propene C₁₀H₇BrFNO 240.07 4-CN, 3-F Not reported Not reported

*Molecular weight calculated based on formula.

Key Observations :

  • Steric Considerations : Bulky substituents (e.g., biphenyl in ) may hinder reactivity at the propene double bond compared to smaller groups like methoxy or chloro.
(a) Bromine as a Leaving Group

Reactivity differences arise from substituent effects:

  • Electron-Withdrawing Groups : Analogs with -F or -CN substituents (e.g., ) deactivate the ring, reducing electrophilic reactivity but increasing stability toward oxidation.
(b) Propene Backbone Reactivity

The allylic double bond in the propene chain is susceptible to addition reactions (e.g., hydrohalogenation) and polymerization. Steric hindrance from substituents may influence reaction rates:

  • Methoxy vs.

Biological Activity

2-Bromo-3-(5-chloro-2-methoxyphenyl)-1-propene is a halogenated compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting data in tables for clarity.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H10_{10}BrClO, with a molecular weight of approximately 289.55 g/mol. The presence of bromine and chlorine atoms in its structure is significant as these halogens often enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, potentially acting as an inhibitor or activator. This interaction often involves hydrogen bonding and π-π stacking with active sites of target enzymes.
  • Formation of Reactive Metabolites : The halogen substituents can lead to the formation of reactive metabolites that may disrupt cellular processes.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting that this compound may inhibit microbial growth by interfering with essential biochemical pathways.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against specific pathogens.

Pathogen MIC (mg/mL) Activity
Escherichia coli0.0195Strong
Bacillus mycoides0.0048Strong
Candida albicans0.039Moderate

These results suggest that this compound exhibits potent antimicrobial properties, particularly against Gram-negative and Gram-positive bacteria as well as fungi .

Anticancer Activity

Research has also explored the anticancer potential of halogenated compounds similar to this compound. These studies often focus on the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study : A study involving a series of brominated compounds demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-Bromo-3-(5-chloro-2-methoxyphenyl)-1-propene

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